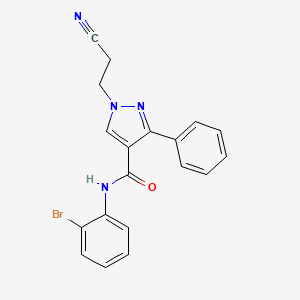
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPC-157 and has been studied extensively for its therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to stimulate the production of growth factors and increase the expression of genes involved in tissue repair. It also has anti-inflammatory properties and can inhibit the activity of enzymes involved in inflammation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It can stimulate the production of collagen and other extracellular matrix proteins, which are essential for tissue repair. It also has antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide is its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide. One area of interest is its potential applications in regenerative medicine. It has also been suggested that this compound may have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound.
In conclusion, N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, wound healing, and tissue repair properties. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 2-bromobenzoyl chloride with 2-cyanoethylpyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenylhydrazine to obtain the final product.
Scientific Research Applications
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, wound healing, and tissue repair properties. It has also been shown to improve the healing of tendons, ligaments, and bones.
properties
IUPAC Name |
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c20-16-9-4-5-10-17(16)22-19(25)15-13-24(12-6-11-21)23-18(15)14-7-2-1-3-8-14/h1-5,7-10,13H,6,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXJZOYLFHFSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)
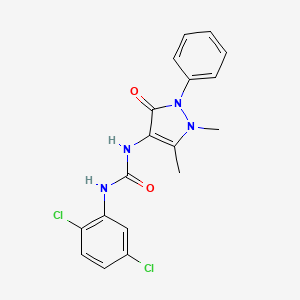
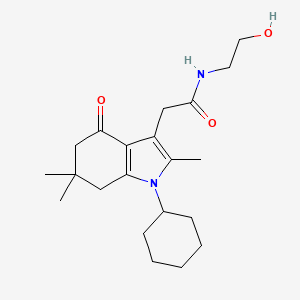
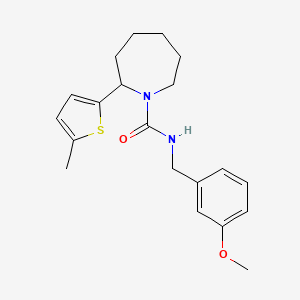
![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
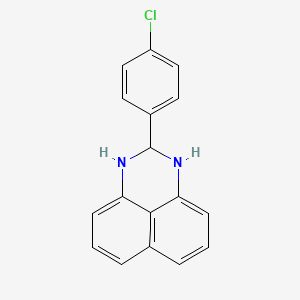
![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)
![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)